3-hydroxy-1-(pyridin-3-ylmethyl)-5-(pyridin-4-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
Description
The compound 3-hydroxy-1-(pyridin-3-ylmethyl)-5-(pyridin-4-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative featuring a 5-membered lactam core. Key structural attributes include:
- Pyridin-4-yl group at position 5: Provides a rigid, planar aromatic system for π-π interactions.
- Thiophene-2-carbonyl at position 4: Contributes electron-withdrawing effects and aromatic heterocyclic diversity.
This multifunctional structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring aromatic stacking, hydrogen bonding, or hydrophobic interactions. However, direct pharmacological data are unavailable in the provided evidence.
Properties
IUPAC Name |
4-hydroxy-2-pyridin-4-yl-1-(pyridin-3-ylmethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c24-18(15-4-2-10-27-15)16-17(14-5-8-21-9-6-14)23(20(26)19(16)25)12-13-3-1-7-22-11-13/h1-11,17,25H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMNYBOMJTWMDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-hydroxy-1-(pyridin-3-ylmethyl)-5-(pyridin-4-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a heterocyclic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 344.40 g/mol. The structure features multiple heterocycles, including pyridine and thiophene rings, which are known to influence biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antitumor Activity
- Antiviral Properties
- Antibacterial Effects
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell proliferation and viral replication, such as RNA polymerases.
- Cell Cycle Arrest : It has been suggested that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that compounds with similar structures can increase ROS levels in cells, contributing to cytotoxicity against tumor cells.
Case Studies
Several studies have explored the biological activity of related compounds:
Scientific Research Applications
Antioxidant Activity
Research indicates that derivatives of pyrrolone compounds exhibit antioxidant properties. For example, similar compounds have been shown to scavenge free radicals effectively, which could be beneficial in developing treatments for oxidative stress-related diseases . The antioxidant activity of related compounds has been quantified using methods such as the DPPH radical scavenging assay, where some derivatives demonstrated activity greater than that of ascorbic acid .
Antimicrobial Properties
Compounds with similar structural characteristics have been investigated for their antimicrobial activities. The presence of multiple aromatic systems may enhance interaction with microbial membranes, leading to increased efficacy against various pathogens. Studies have shown that certain pyrrolone derivatives exhibit significant antibacterial and antifungal activities .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrrolone derivatives has also been noted in various studies. The ability of these compounds to inhibit pro-inflammatory cytokines positions them as candidates for treating inflammatory diseases .
Cancer Research
Some studies have suggested that compounds similar to 3-hydroxy-1-(pyridin-3-ylmethyl)-5-(pyridin-4-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways .
Organic Electronics
The electronic properties imparted by the thiophene and pyridine groups make this compound a candidate for applications in organic electronics. Its ability to act as a semiconductor could be explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Polymer Chemistry
In polymer science, the incorporation of such compounds into polymer matrices can enhance the mechanical and thermal properties of materials. Research into polymer composites containing pyrrole derivatives has shown improved strength and thermal stability .
Case Study 1: Antioxidant Properties
A study synthesized several pyrrolone derivatives and tested their antioxidant capabilities using the DPPH method. One derivative exhibited 1.5 times higher antioxidant activity compared to ascorbic acid, highlighting the potential for therapeutic applications in oxidative stress management .
Case Study 2: Antimicrobial Activity
Another investigation focused on the synthesis of pyridine-containing compounds and their antimicrobial efficacy against various bacterial strains. Results indicated that specific modifications to the structure significantly enhanced antibacterial activity, suggesting pathways for developing new antibiotics .
Case Study 3: Cancer Cell Apoptosis
Research exploring the anticancer effects of related compounds revealed that certain derivatives could induce apoptosis in cancer cell lines through caspase activation. This finding opens avenues for further development of targeted cancer therapies utilizing these structural motifs .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- Pyrazole-based analogs () lack the lactam moiety, reducing hydrogen-bond donor capacity. Pyridin-2-one derivatives () share a lactam but in a 6-membered ring, influencing conformational flexibility and steric demands.
- Substituent Effects: The pyridin-3-ylmethyl and pyridin-4-yl groups in the target compound contrast with chlorophenyl () or phenoxy halogens (), suggesting divergent solubility and target engagement. The thiophene-2-carbonyl group may mimic the electronic effects of cyano groups in ’s compounds but with added aromaticity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
